[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate
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Overview
Description
This compound, with the chemical formula C26H24BrN3O5 , belongs to the class of aryl hydrazones It features a bromine atom attached to a phenyl ring, along with an acetyl hydrazine moiety The 4-propoxybenzoate group further enhances its structural complexity
Preparation Methods
Synthetic Routes::
Hydrazinolysis of 4-bromo-2-methoxybenzoic acid: The reaction involves the condensation of 4-bromo-2-methoxybenzoic acid with hydrazine hydrate, followed by acetylation using acetic anhydride.
Hydrazone Formation: The key step is the reaction between the acetyl hydrazine derivative and 4-propoxybenzoyl chloride, leading to the formation of the target compound.
Industrial Production:: While no large-scale industrial production methods are reported, laboratories synthesize this compound for research purposes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenyl ring can undergo oxidation reactions, potentially leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The bromine atom is susceptible to nucleophilic substitution reactions.
- Hydrazine hydrate
- Acetic anhydride
- 4-propoxybenzoyl chloride
Major Products:: The major products depend on the specific reaction conditions and the substituents present. Hydrolysis of the ester group could yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry::
- Building Block : Researchers use this compound as a building block for designing novel organic molecules.
- Ligand Design : Its unique structure makes it a potential ligand for coordination chemistry.
- Antibacterial Properties : Investigations suggest antibacterial activity, making it relevant for drug development.
- Anticancer Potential : Researchers explore its effects on cancer cell lines.
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways.
- Materials Science : Its structural features could contribute to materials with specific properties.
Mechanism of Action
The exact mechanism remains an active area of research. its interactions with cellular targets likely involve binding to specific receptors or enzymes, modulating biological processes.
Comparison with Similar Compounds
While no direct analogs exist, we can compare it to related aryl hydrazones, such as methyl 4-bromo-2-methoxybenzoate and 4-bromo-2-ethylaniline . These comparisons highlight its unique features.
Properties
CAS No. |
769149-43-1 |
---|---|
Molecular Formula |
C27H26BrN3O6 |
Molecular Weight |
568.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C27H26BrN3O6/c1-3-14-36-23-11-6-19(7-12-23)27(34)37-24-13-8-21(28)15-20(24)16-30-31-25(32)17-29-26(33)18-4-9-22(35-2)10-5-18/h4-13,15-16H,3,14,17H2,1-2H3,(H,29,33)(H,31,32)/b30-16+ |
InChI Key |
LETLVTWLUODKAZ-OKCVXOCRSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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